
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide, also known as CP-471, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-471 is a pyrazole derivative that has been synthesized using a unique method, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide is not fully understood, but it is believed to act on the cannabinoid receptors in the body. This compound has been shown to bind to both CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. It is believed that this compound exerts its analgesic and anti-inflammatory effects by modulating the activity of these receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This compound has also been shown to reduce the activation of glial cells, which play a key role in the development of chronic pain. Additionally, this compound has been shown to have antioxidant effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has also been shown to have potent analgesic and anti-inflammatory effects, making it a useful tool for studying pain and inflammation. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Future Directions
There are several future directions for research on N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide. One area of research is the development of more potent and selective CB1 and CB2 receptor agonists. Another area of research is the development of this compound derivatives that have improved pharmacokinetic properties, such as longer half-lives. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as well as its potential therapeutic applications in various disease states.
In conclusion, this compound is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its analgesic and anti-inflammatory effects, and its mechanism of action and physiological effects have been elucidated. While this compound has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide is synthesized using a multi-step process. The first step involves the reaction of 1,1-cyclopropanedimethanol with methyl hydrazine to form N-(cyclopropylmethyl) hydrazine. This intermediate is then reacted with 4-chloropyrazole-5-carboxylic acid to form this compound. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-(cyclopropylmethyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12-6-8(5-11-12)9(13)10-4-7-2-3-7/h5-7H,2-4H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQCBPNGROEKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

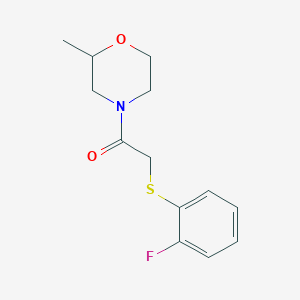

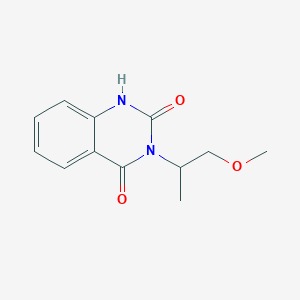
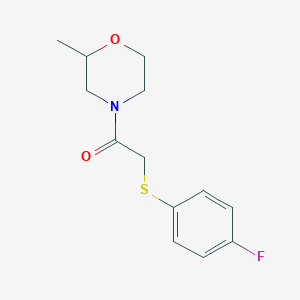
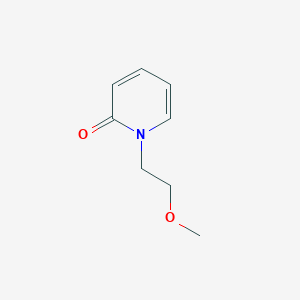
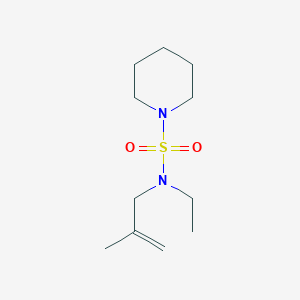
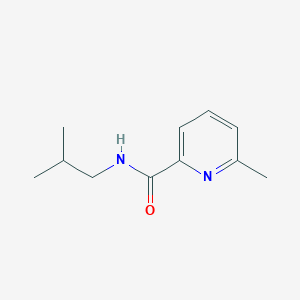
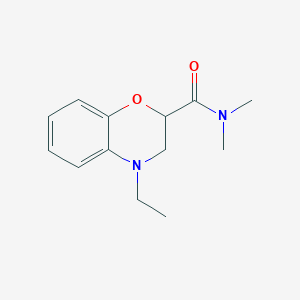
![1-[6-(Dimethylamino)pyridin-3-yl]-3-propan-2-ylurea](/img/structure/B7517046.png)

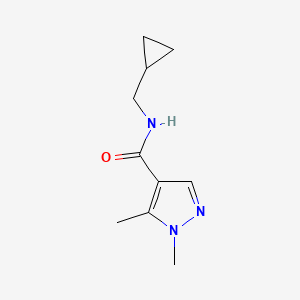
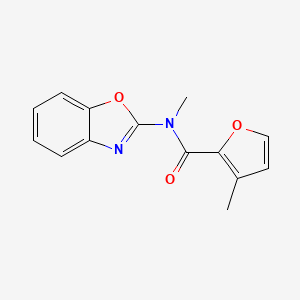
![2-Methyl-1-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7517070.png)
